molecular formula C14H15F3N6O B2986674 (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034600-74-1

(1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2986674
CAS No.: 2034600-74-1
M. Wt: 340.31
InChI Key: VAJFSRSKXYAODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone features a pyrazole ring substituted with a methyl group at the 1-position, connected via a methanone bridge to a piperazine ring. The piperazine is further linked to a pyrimidine ring bearing a trifluoromethyl group at the 6-position. This structure integrates three key pharmacophoric elements:

  • Pyrazole: A five-membered heterocycle known for its metabolic stability and role in hydrogen bonding.
  • Piperazine: A six-membered diamine ring that enhances solubility and serves as a flexible linker.
  • Trifluoromethylpyrimidine: A planar aromatic system with electron-withdrawing substituents, improving binding affinity and resistance to oxidative metabolism.

This compound’s design likely targets enzymes or receptors where these motifs synergize, such as kinase inhibitors or GPCR modulators.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c1-21-10(2-3-20-21)13(24)23-6-4-22(5-7-23)12-8-11(14(15,16)17)18-9-19-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFSRSKXYAODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves the following steps:

  • Pyrazole Formation: Starting with hydrazine and an appropriate diketone to form the pyrazole ring.

  • Pyrimidine Derivative: Synthesizing a pyrimidine precursor containing the trifluoromethyl group via substitution reactions.

  • Piperazine Coupling: Reacting the pyrimidine derivative with piperazine under controlled conditions to obtain the intermediate.

  • Final Coupling: The intermediate is then coupled with the pyrazole derivative to produce the final compound.

Industrial Production Methods

In an industrial setting, these reactions can be scaled up using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and solvents may also be adjusted to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: May undergo oxidation at specific sites, potentially leading to products like N-oxides.

  • Reduction: Reduction could convert certain functional groups, such as carbonyl, to corresponding alcohols.

  • Substitution: Undergoes substitution reactions, especially at halogenated positions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Sodium hydroxide, potassium carbonate, various halides.

Major Products

  • Oxidation: Formation of N-oxides or other oxidized derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups, which are significant for their unique properties.

Biology

In biological studies, this compound can act as a ligand for studying enzyme activity or receptor binding due to its ability to interact with biological macromolecules.

Medicine

Its structure suggests potential as a pharmacophore, making it a candidate for drug development, particularly in fields like anti-inflammatory or anticancer research.

Industry

In the industrial context, this compound may be utilized in the development of advanced materials or as an intermediate in the synthesis of specialized chemicals.

Mechanism of Action

The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This binding can alter cellular pathways and processes, leading to the desired biological effects. The presence of the trifluoromethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Pyrazolopyrimidine Derivatives ()

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine share fused pyrazole-pyrimidine systems but lack the piperazine linker and trifluoromethyl group .

  • Key Differences: Substituents: The target compound’s trifluoromethyl group enhances electron-withdrawing effects compared to the toluyl group in analogs. Linker: The methanone-piperazine bridge in the target compound may improve solubility and conformational flexibility versus rigid fused-ring systems.
  • Hypothesized Impact : The piperazine linker could enable better interaction with solvent-exposed protein regions, while the trifluoromethyl group increases metabolic stability.

Piperazine-Containing Analogs ( and )

Patent Compound (): The European patent describes (4-Ethyl-piperazin-1-yl)-(2-[4-[...]-methanone derivatives with ethyl-substituted piperazines and trifluoromethylphenyl groups.

  • Aromatic Systems: The target’s pyrimidine versus ’s benzimidazole may alter π-π stacking interactions in binding pockets .

Warsaw University Compound () : The compound 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-benzimidazole features morpholine and fluorophenyl substituents.

  • Key Differences: Heterocycles: Morpholine introduces a polar oxygen atom, contrasting with the target’s pyrimidine, which may affect hydrogen-bonding networks.

Pyrazole Derivatives with Varied Substituents ( and )

Phenyl-Substituted Pyrazoles (): Compounds like (1-phenyl-1H-pyrazol-4-yl)methanol prioritize aromatic bulk (phenyl) over the target’s methyl group.

  • Key Differences :
    • Steric Effects : The phenyl group in may cause steric hindrance, reducing binding efficiency compared to the smaller methyl group in the target compound .

Pyridazine-Pyrazole Hybrids () : Analogs such as 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine incorporate pyridazine and chlorophenyl groups.

  • Key Differences :
    • Electron Effects : Chlorine substituents provide moderate electron-withdrawing effects, whereas the target’s trifluoromethyl group offers stronger electronegativity and metabolic resistance.
    • Heterocycle Diversity : Pyridazine’s dual nitrogen atoms may alter binding specificity compared to pyrimidine .

Structural and Functional Comparison Table

Feature Target Compound Analog Patent Compound Compound
Core Heterocycles Pyrazole, Pyrimidine Pyrazolo[3,4-d]pyrimidine Benzimidazole, Pyridine Pyrazolo[1,5-a]pyrimidine
Key Substituents Trifluoromethyl, Piperazine Tolyl, Hydrazine Ethyl-piperazine, Trifluoromethylphenyl Morpholine, Fluorophenyl
Synthesis Method Likely coupling/amination Cyclocondensation Patent-specific steps Reductive amination
Metabolic Stability High (CF₃) Moderate Moderate (ethyl) High (morpholine)
Solubility Moderate (piperazine) Low (fused rings) Low (ethyl) High (morpholine)

Biological Activity

The compound (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone represents a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C14H16F3N5O
Molecular Weight 317.30 g/mol
IUPAC Name (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
CAS Number [Pending Registration]

This compound features a pyrazole ring and a piperazine moiety, which are known for their diverse biological activities.

1. Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that structurally similar compounds show inhibitory activity against various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound could also possess:

  • Bactericidal Effects : Targeting bacterial cell membranes or metabolic pathways.
  • Antifungal Activity : Some studies have reported moderate to excellent antifungal activity against phytopathogenic fungi .

3. Neuropharmacological Effects

The piperazine structure is associated with interactions with neurotransmitter receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression:

  • Receptor Modulation : Compounds containing piperazine can act as antagonists or agonists at serotonin and dopamine receptors.

The mechanisms through which (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling cascades.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant growth inhibition and potential for combination therapy with doxorubicin .
  • Antimicrobial Evaluation :
    • A recent study tested various pyrazole derivatives against bacterial strains, revealing promising antimicrobial activity with some compounds exhibiting MIC values lower than standard antibiotics .
  • Neuropharmacological Assessment :
    • Research into the neuropharmacological effects of piperazine-containing compounds indicated their potential as anxiolytics and antidepressants through modulation of neurotransmitter systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.